molecular formula C9H12N2O2 B1262957 (6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol

(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol

Cat. No. B1262957
M. Wt: 180.2 g/mol
InChI Key: QULMQWMDJWXOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol, also known as (6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol, is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol

InChI

InChI=1S/C9H12N2O2/c10-6-1-2-9-8(3-6)11-7(4-12)5-13-9/h1-3,7,11-12H,4-5,10H2

InChI Key

QULMQWMDJWXOMS-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(O1)C=CC(=C2)N)CO

synonyms

6-ABO cpd
6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iron powder (0.670 g, 12 mmol) was added into EtOH/H2O (v/v=6:1, 100 mL) solution of 2,4-dinitrophenyl glycidyl ether (0.480 g, 2 mmol) and acetic acid (1 mL, 17.5 mmol) at reflux temperature. The reaction mixture was refluxed continuously for 120 minutes, and cooled to room temperature, saturated Na2CO3 solution was used for adjusting pH=8, the solution was leached out with C salt for concentrating ethanol and water in the filtrate, and the solid ethanol was obtained (10 mL×4). Ethanol phase was dried with anhydrous MgSO4 and filtered to obtain crude products; the above crude products were separated with silica gel column chromatography (ethanol as developing agent), and 2,3-dihydro-3-hydroxymethyl-6-amino-[1,4]-benzoxazine (0.149 g, 42%) was prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.67 g
Type
catalyst
Reaction Step Two
Name
EtOH H2O
Quantity
100 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.